molecular formula C21H25ClN4O B2742214 (1-(4-chlorophenyl)cyclopentyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034302-52-6

(1-(4-chlorophenyl)cyclopentyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No. B2742214
CAS RN: 2034302-52-6
M. Wt: 384.91
InChI Key: KPEGDOZHTXWLIS-UHFFFAOYSA-N
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Description

(1-(4-chlorophenyl)cyclopentyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25ClN4O and its molecular weight is 384.91. The purity is usually 95%.
BenchChem offers high-quality (1-(4-chlorophenyl)cyclopentyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-chlorophenyl)cyclopentyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound’s potential as an anticancer agent has been investigated. In a study by Emami et al., nineteen novel 1,2,4-triazole derivatives were synthesized and evaluated . Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity against the Hela cell line, with IC50 values lower than 12 μM. These compounds demonstrated selectivity against cancer cells while sparing normal cells.

Drug Discovery

Heterocyclic compounds containing nitrogen atoms, such as 1,2,4-triazoles, serve as essential scaffolds in drug discovery. Their ability to form hydrogen bonds with various targets enhances pharmacokinetics and pharmacological properties . Researchers continue to explore novel derivatives for potential therapeutic applications.

Organic Synthesis

1,2,3-triazoles find broad applications in organic synthesis. Regioselective synthesis methods have been developed, allowing access to diverse triazole derivatives . These compounds serve as building blocks for more complex molecules.

Supramolecular Chemistry

Supramolecular chemistry leverages non-covalent interactions to create functional assemblies. Triazoles participate in host-guest interactions, self-assembly, and molecular recognition processes . Their unique properties contribute to the field.

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O/c22-17-7-5-16(6-8-17)21(10-1-2-11-21)20(27)25-12-9-18(13-25)26-14-19(23-24-26)15-3-4-15/h5-8,14-15,18H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEGDOZHTXWLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4C=C(N=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-chlorophenyl)cyclopentyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

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